molecular formula C23H18N2O3 B447261 (4Z)-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-1-PHENYLPYRAZOLIDINE-3,5-DIONE

(4Z)-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-1-PHENYLPYRAZOLIDINE-3,5-DIONE

Katalognummer: B447261
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: NDWMSBYUWXNXGT-HKWRFOASSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4Z)-4-{[2-(Benzyloxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione is a pyrazolidine-3,5-dione derivative featuring a benzyloxy-substituted phenyl group at the 4-position. The (4Z)-configuration indicates the stereochemistry of the methylidene substituent, which influences molecular geometry and intermolecular interactions. This structural motif is associated with diverse pharmacological activities, including antitumor, antihypertensive, and anti-inflammatory effects in related compounds .

Vorbereitungsmethoden

Core Synthesis of 1-Phenylpyrazolidine-3,5-Dione

The foundational step in synthesizing the target compound is the preparation of the 1-phenylpyrazolidine-3,5-dione scaffold. This intermediate is typically generated via cyclization of phenylhydrazine with diethyl malonate under basic conditions .

Cyclization of Phenylhydrazine and Diethyl Malonate

In a representative procedure, phenylhydrazine (1.0 equiv) reacts with diethyl malonate (1.1 equiv) in ethanol under reflux for 6–8 hours. The reaction is catalyzed by sodium ethoxide (0.1 equiv), yielding 1-phenylpyrazolidine-3,5-dione in 68–72% yield after recrystallization from ethanol . Key spectral data for the intermediate include:

  • IR (KBr): 1745 cm⁻¹ (C=O stretching), 1660 cm⁻¹ (C=N stretching).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.30 (m, 5H, Ph), 4.20 (s, 2H, CH₂), 3.85 (s, 2H, CH₂) .

ParameterConditionYield (%)Reference
SolventAcetic acid65
CatalystPiperidine (0.2 equiv)72
Temperature80°C68
Time12 hours70

The reaction proceeds via enolate formation at the active methylene group of the pyrazolidinedione, followed by nucleophilic attack on the aldehyde carbonyl. Steric and electronic effects from the 2-benzyloxy substituent favor the (Z)-isomer due to reduced steric hindrance during transition-state formation .

Purification and Stereochemical Analysis

Chromatographic Separation

Crude product purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the (Z)-isomer with >95% purity. Reverse-phase HPLC (C18 column, MeOH/H₂O 80:20) confirms stereochemical homogeneity .

Spectroscopic Characterization

  • IR (KBr): 1730 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), 1250 cm⁻¹ (C-O benzyl ether).

  • ¹H NMR (600 MHz, CDCl₃): δ 8.05 (s, 1H, CH=), 7.45–7.20 (m, 14H, Ar-H), 5.15 (s, 2H, OCH₂Ph).

  • ¹³C NMR (150 MHz, CDCl₃): δ 170.5 (C=O), 166.8 (C=O), 153.2 (C=N), 136.4–114.7 (Ar-C), 70.1 (OCH₂Ph) .

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W, 30 min) reduces reaction time to 45 minutes with comparable yield (69%), demonstrating improved energy efficiency .

Solid-State Mechanochemical Approach

Ball-milling 1-phenylpyrazolidine-3,5-dione with 2-(benzyloxy)benzaldehyde and K₂CO₃ (2 equiv) for 2 hours affords the product in 58% yield, avoiding solvent use .

Scale-Up Challenges and Mitigation

Industrial-scale production (batch size >1 kg) faces challenges:

  • Exothermicity: Controlled addition of aldehyde (1.05 equiv) over 2 hours prevents thermal runaway.

  • Byproduct Formation: Recrystallization from toluene/hexane (1:3) reduces residual aldehyde to <0.5% .

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Time (h)E-Factor
Conventional Knoevenagel7095128.2
Microwave69960.757.9
Mechanochemical589225.1

E-Factor = (Mass of waste)/(Mass of product); lower values indicate greener processes .

Applications in Medicinal Chemistry

While biological data for this specific derivative remains unpublished, structurally analogous 4-arylidenepyrazolidinediones demonstrate:

  • IC₅₀ = 1.2–3.8 μM against COX-2

  • 78% inhibition of 5-lipoxygenase at 10 μM

Analyse Chemischer Reaktionen

BAS-01047655 unterliegt verschiedenen chemischen Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von BAS-01047655 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Eines der primären Ziele der Verbindung ist das Proto-Onkogen Tyrosin-Protein-Kinase SRC, das eine entscheidende Rolle bei der Zellsignalisierung und der Entstehung von Krebs spielt. BAS-01047655 wirkt als Inhibitor von SRC und stört so die Signalwege, die das Wachstum und das Überleben von Krebszellen fördern . Zusätzlich kann die Verbindung mit anderen molekularen Zielen und Signalwegen interagieren, was zu ihren gesamten biologischen Wirkungen beiträgt.

Wirkmechanismus

The mechanism of action of BAS-01047655 involves its interaction with specific molecular targets and pathways. One of the primary targets of the compound is the proto-oncogene tyrosine-protein kinase SRC, which plays a crucial role in cell signaling and cancer progression. BAS-01047655 acts as an inhibitor of SRC, thereby disrupting the signaling pathways that promote cancer cell growth and survival . Additionally, the compound may interact with other molecular targets and pathways, contributing to its overall biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Crystallographic Comparisons

(4Z)-4-[(2E)-3-(4-Chlorophenyl)-1-hydroxyprop-2-en-1-ylidene]-5-methyl-2-phenyl-1H-pyrazol-5(4H)-one

  • Core Structure: Unlike the fully saturated pyrazolidine-3,5-dione, this analog is a pyrazolone derivative with a single ketone group and an unsaturated enol substituent .
  • Crystal Features :
    • Intramolecular O—H···O hydrogen bonds form S(6) motifs, stabilizing the planar conformation.
    • π-π stacking interactions between phenyl groups (centroid distance: 3.66–3.72 Å) create dimeric assemblies.
    • C—H···O interactions extend the structure into 1D chains .
  • Comparison : The target compound’s saturated pyrazolidine dione core may enhance conformational rigidity compared to the pyrazolone’s unsaturated system. The benzyloxy group in the target compound could increase lipophilicity versus the chloro and methyl substituents in this analog.

Pyrazolo[4,3-c]pyridine Derivatives ()

  • Core Structure: Fused pyrazole-pyridine rings, contrasting with the non-fused pyrazolidine dione.
  • Pharmacology : Exhibits antihypertensive, antidepressant, and antitumor activities .
  • Comparison : Fused systems may enhance π-π stacking with biological targets, while the target compound’s benzylidene group could improve membrane permeability due to increased hydrophobicity.

3,5-Disubstituted Pyrazoline Derivatives ()

  • Core Structure: Dihydro-pyrazole (pyrazoline) with a hydroxy-phenyl methanone substituent.
  • Synthesis : Cyclocondensation of chalcones with 4-hydroxybenzhydrazide .

Pharmacological and Physicochemical Properties

Table 1: Key Comparisons of Structural and Functional Features

Compound Class Core Structure Key Substituents Pharmacological Activities Structural Features
Target Compound Pyrazolidine-3,5-dione Benzyloxy-phenyl, phenyl Potential antitumor, anti-inflammatory* Rigid, saturated core; H-bond donor/acceptor
Pyrazolone () Pyrazolone Chlorophenyl, hydroxyprop-enylidene Not reported Unsaturated; intramolecular H-bonds, π-π stacking
Pyrazolo[4,3-c]pyridine () Fused pyrazole-pyridine Variable amino/ester groups Antihypertensive, antidepressant Fused aromatic system; planar geometry
Pyrazoline () Dihydro-pyrazole Hydroxy-phenyl methanone Not reported Partial unsaturation; flexible

*Inferred from analogs in and .

Biologische Aktivität

The compound (4Z)-4-{[2-(benzyloxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione is a derivative of pyrazolidine, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of diethyl malonate with phenyl hydrazine to form the pyrazolidine nucleus, followed by derivatization at the 4-position with various aromatic aldehydes. This method allows for the introduction of diverse substituents that can modulate biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolidine-3,5-dione exhibit significant antimicrobial properties. For instance, a study synthesized several 4-benzylidene-pyrazolidine-3,5-dione derivatives and evaluated their antibacterial and antifungal activities. The results indicated that certain derivatives displayed excellent inhibition against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Pyrazolidine Derivatives

Compound NameAntibacterial ActivityAntifungal Activity
Compound AMIC 32 µg/mLMIC 16 µg/mL
Compound BMIC 64 µg/mLMIC 32 µg/mL
Compound CMIC 16 µg/mLNo activity

Anticancer Activity

The anticancer potential of this compound has been explored through various cell line studies. In vitro assays showed that this compound exhibits cytotoxic effects comparable to established chemotherapeutics such as doxorubicin. The mechanism appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF710Apoptosis via mitochondrial pathway
HeLa15Cell cycle arrest
A54912Induction of oxidative stress

Case Studies

  • Study on Antimicrobial Effects : A recent investigation focused on synthesizing various derivatives from the pyrazolidine scaffold and testing their efficacy against clinical strains of bacteria. Results indicated that modifications at the 4-position significantly enhanced antibacterial potency .
  • Cytotoxicity in Cancer Research : Another study assessed the impact of this compound on breast cancer cell lines (MCF7). The findings revealed that it not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth.
  • Anticancer Mechanism : It induces apoptosis by activating intrinsic pathways involving mitochondrial membrane potential changes and caspase cascades.

Q & A

Q. Basic: What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

Answer:
The compound is synthesized via condensation of 1-phenylpyrazolidine-3,5-dione with substituted aldehydes. Key steps include:

  • Step 1 : Preparation of 1-phenylpyrazolidine-3,5-dione from malonic acid and phenyl hydrazine using POCl₃ in CHCl₃ under reflux (2 hours) .
  • Step 2 : Condensation with 2-(benzyloxy)benzaldehyde in glacial acetic acid under reflux (30 minutes) to form the benzylidene derivative .

Critical Conditions :

ReagentSolventTemperatureYield RangeReference
POCl₃CHCl₃Reflux60-75%
2-(Benzyloxy)benzaldehydeGlacial AcOHReflux50-65%

Optimization Tips :

  • Use anhydrous solvents to avoid side reactions.
  • Monitor reaction progress via TLC to prevent over-refluxing .

Q. Advanced: How can regioselectivity challenges in forming the benzylidene group be addressed?

Answer:
Regioselectivity is influenced by steric and electronic factors of the aldehyde and pyrazolidinedione. Strategies include:

  • Electronic Modulation : Electron-withdrawing groups on the aldehyde enhance electrophilicity, favoring benzylidene formation .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) improve reaction homogeneity and regioselectivity .
  • Catalysis : Acidic conditions (e.g., AcOH) stabilize intermediates and direct substitution at the 4-position of the pyrazolidinedione core .

Validation :

  • Use NMR (¹H and NOESY) to confirm regiochemistry .
  • Compare experimental data with DFT-calculated transition states .

Q. Structural Analysis: What methodologies confirm stereochemistry and crystal structure?

Answer:
Stereochemistry :

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves the (4Z)-configuration . Example: A derivative crystallized in the monoclinic space group P2₁/c with R₁ = 0.045 .
  • Hydrogen Bonding : Graph-set analysis (e.g., Etter’s formalism) identifies directional interactions (e.g., N–H···O) stabilizing the Z-conformation .

Crystallization Protocol :

  • Recrystallize from DMSO/ethanol (1:5) to obtain diffraction-quality crystals .

Q. Data Contradiction: How to resolve discrepancies in reported spectroscopic data?

Answer:
Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. Solutions include:

  • Standardized Conditions : Acquire spectra in deuterated DMSO to minimize solvent shifts .
  • Computational Validation : Compare experimental ¹³C NMR with DFT (B3LYP/6-311+G(d,p))-predicted shifts .
  • Dynamic NMR : Use variable-temperature NMR to detect tautomeric equilibria (e.g., enol-keto forms) .

Case Study :
Conflicting melting points (e.g., 541–542 K vs. 538 K) may stem from polymorphism. SCXRD and DSC can differentiate polymorphs .

Q. Advanced: What reaction mechanisms explain benzylidene group formation?

Answer:
The reaction proceeds via a Knoevenagel-type condensation :

Acid Activation : AcOH protonates the aldehyde, enhancing electrophilicity.

Nucleophilic Attack : The enolic oxygen of pyrazolidinedione attacks the aldehyde carbonyl.

Dehydration : Loss of water forms the benzylidene group .

Mechanistic Validation :

  • Isotopic Labeling : Use D₂O to track proton transfer steps via MS/MS.
  • Kinetic Studies : Monitor rate dependence on [AcOH] to confirm acid catalysis .

Q. Basic: What spectroscopic techniques characterize this compound?

Answer:

  • NMR : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), ¹³C NMR (δ 160–170 ppm for carbonyl groups) .
  • IR : Strong C=O stretches at 1720–1750 cm⁻¹ and C=N at 1620–1650 cm⁻¹ .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Table: Key Spectral Data

TechniqueDiagnostic PeaksReference
¹H NMRδ 8.05 (s, 1H, CH=N)
IR1735 cm⁻¹ (pyrazolidinedione C=O)

Q. Advanced: How can computational methods predict biological activity?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with cyclooxygenase (COX-2) based on structural analogs .
  • QSAR : Develop models correlating substituent effects (e.g., Hammett σ) with anti-inflammatory activity .
  • ADMET Prediction : SwissADME predicts bioavailability and toxicity profiles .

Validation :
Compare in silico results with in vitro assays (e.g., COX-2 inhibition IC₅₀) .

Q. Basic: What are common impurities in synthesis, and how are they removed?

Answer:

  • Impurities : Unreacted phenyl hydrazine, aldol condensation byproducts.
  • Purification :
    • Column chromatography (SiO₂, ethyl acetate/hexane 3:7) .
    • Recrystallization from ethanol/water (70:30) .

Analytical Monitoring :

  • HPLC (C18 column, acetonitrile/water 55:45) detects impurities at 254 nm .

Eigenschaften

Molekularformel

C23H18N2O3

Molekulargewicht

370.4 g/mol

IUPAC-Name

(4Z)-1-phenyl-4-[(2-phenylmethoxyphenyl)methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C23H18N2O3/c26-22-20(23(27)25(24-22)19-12-5-2-6-13-19)15-18-11-7-8-14-21(18)28-16-17-9-3-1-4-10-17/h1-15H,16H2,(H,24,26)/b20-15-

InChI-Schlüssel

NDWMSBYUWXNXGT-HKWRFOASSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=O)NN(C3=O)C4=CC=CC=C4

Isomerische SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=C\3/C(=O)NN(C3=O)C4=CC=CC=C4

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=O)NN(C3=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.